5-Amino-4-fluoro-2-methylphenol

Description

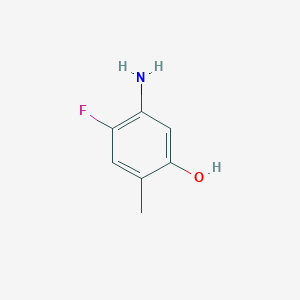

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-fluoro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAQOCBITATQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436208 | |

| Record name | 5-Amino-4-fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122455-85-0 | |

| Record name | 5-Amino-4-fluoro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122455-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4-fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-4-fluoro-2-methylphenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-fluoro-2-methylphenol is a substituted aromatic compound of significant interest as a versatile building block in synthetic organic chemistry. Its unique trifunctional substitution pattern, featuring an amino group, a fluorine atom, and a hydroxyl group on a toluene scaffold, offers a rich platform for the synthesis of complex molecular architectures. While the sulfate salt of this compound has found a niche application in the cosmetics industry, the chemical properties of the free base are of particular relevance to researchers in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom can profoundly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 5-amino-4-fluoro-2-methylphenol, with a focus on its utility in a research and drug development context.

Chemical Identity and Physical Properties

A definitive CAS number for the free base of 5-Amino-4-fluoro-2-methylphenol has not been prominently reported in public databases. However, its sulfate salt is well-documented, and from its molecular formula, we can deduce the properties of the parent compound.

The sulfate salt, 5-Amino-4-fluoro-2-methylphenol sulfate, is identified by CAS numbers 163183-01-5 and 350482-02-9 .[3][4][5] The molecular formula of the sulfate salt is given as (C₇H₈FNO)₂·H₂SO₄.[3]

Based on this, the key properties of the free base, 5-Amino-4-fluoro-2-methylphenol, are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO | [3] |

| Molecular Weight | 141.14 g/mol | [3] |

| Appearance | Not specified (likely a solid) | Inferred |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Synthesis and Reaction Chemistry

A plausible synthetic route would start with the nitration of 4-fluoro-2-methylphenol to introduce a nitro group, followed by the reduction of the nitro intermediate to the desired amino group.

Caption: Plausible synthetic pathway for 5-Amino-4-fluoro-2-methylphenol.

Experimental Protocol: General Reduction of a Nitrophenol

This protocol is a generalized procedure for the reduction of a nitrophenol to an aminophenol and should be adapted and optimized for the specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitrophenol precursor in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter off the solid catalyst or iron residues. Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) if an acid was used.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization

No specific spectroscopic data (NMR, IR, MS) for 5-Amino-4-fluoro-2-methylphenol has been found in the reviewed literature. However, based on the chemical structure and data from analogous compounds, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amine protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three different substituents and their relative positions. The methyl group protons would likely appear as a singlet in the upfield region (around 2.0-2.5 ppm). The amine and hydroxyl protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents, with the carbon attached to the hydroxyl group and the fluorine atom showing characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Amino-4-fluoro-2-methylphenol is expected to exhibit characteristic absorption bands for the different functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-F stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 5-Amino-4-fluoro-2-methylphenol would show a molecular ion peak (M⁺) at m/z = 141.14. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, HCN, or CH₃.

Applications in Research and Drug Development

While the primary documented application of 5-Amino-4-fluoro-2-methylphenol is in its sulfate salt form as a component in oxidative hair dye formulations, its structural features suggest significant potential as a building block in medicinal chemistry.[7]

The presence of three distinct functional groups allows for selective modification and the introduction of diverse pharmacophores. The fluorine atom is a particularly valuable feature in drug design, as it can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[1]

Caption: Potential application areas for 5-Amino-4-fluoro-2-methylphenol.

Substituted aminophenols are precursors to a wide range of pharmaceuticals, including analgesics and antipyretics.[8] The unique substitution pattern of 5-Amino-4-fluoro-2-methylphenol could be exploited to synthesize novel compounds with potential therapeutic activities.

Safety and Handling

Specific toxicological data for 5-Amino-4-fluoro-2-methylphenol is not available. However, data for related aminophenol and fluorinated compounds should be considered for handling and safety precautions. Aminophenols, in general, can be irritating to the skin and eyes and may be harmful if swallowed or inhaled.[3] Fluorinated organic compounds can have varying toxicological profiles, and some can be metabolized to toxic byproducts.[1]

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

5-Amino-4-fluoro-2-methylphenol is a chemical intermediate with considerable potential, particularly in the field of drug discovery. Its trifunctional nature, combined with the strategic placement of a fluorine atom, makes it an attractive starting material for the synthesis of novel bioactive molecules. While its application has been primarily documented in the form of its sulfate salt for cosmetic purposes, further research into the synthesis, characterization, and reaction chemistry of the free base is warranted to fully unlock its potential as a versatile building block for the scientific community. The lack of comprehensive public data on the free base highlights an opportunity for further academic and industrial investigation.

References

-

5-Amino-4-fluoro-2-methylphenol Sulfate. Drug Delivery. Available from: [Link]

-

5-Amino-4-fluoro-2-methylphenol Sulfate. Lucerna-Chem AG. Available from: [Link]

-

5-AMINO-4-FLUORO-2-METHYLPHENOL SULFATE. GSRS. Available from: [Link]

-

5-Fluoro-4-Methyl-2-nitrophenol. MySkinRecipes. Available from: [Link]

-

p-Amino phenol derivatives. Pharmapproach. Available from: [Link]

-

5-Amino-4-fluoro-2-methylphenol Sulfate. Drug Delivery. Available from: [Link]

-

5-Amino-2-methylphenol. PubChem. Available from: [Link]

-

5 Amino 2 methylphenol. mzCloud. Available from: [Link]

-

Metabolism and Toxicity of Fluorine Compounds. PubMed Central (PMC). Available from: [Link]

-

Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. OMICS International. Available from: [Link]

- CN101519358A - 5-Amino-o-cresol (hair dye intermediate) and preparation method thereof. Google Patents.

-

Aminophenols. ResearchGate. Available from: [Link]

Sources

- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105669477A - Method for producing 5-nitro-2aminophenol - Google Patents [patents.google.com]

- 3. 5-Amino-2-chloro-4-fluorophenol | C6H5ClFNO | CID 158654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. 5-Fluoro-2-methyl-4-nitrophenol [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Amino-4-fluoro-2-methylphenol Sulfate - Drug Delivery [ebclink.com]

- 8. pharmacy180.com [pharmacy180.com]

5-Amino-4-fluoro-2-methylphenol: A Pivotal Scaffold in Kinase Inhibitor Design

The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 5-Amino-4-fluoro-2-methylphenol (CAS 122455-85-0).

Technical Whitepaper & Application Guide

Executive Summary

5-Amino-4-fluoro-2-methylphenol (CAS 122455-85-0 ) is a specialized fluorinated building block used primarily in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) and advanced oxidative hair dye formulations. Its structural uniqueness lies in the ortho-fluorine substitution relative to the amine, which modulates the pKa and metabolic stability of the resulting pharmacophore.

In drug discovery, this scaffold is a critical intermediate for "Switch Control" kinase inhibitors—molecules designed to bind to the switch pocket of kinases (e.g., c-MET, VEGFR-2, KIT) to lock them in an inactive conformation. The compound serves as the nucleophilic "head" in the synthesis of phenoxy-linked pyrimidine/pyridine inhibitors.

| Key Identifier | Detail |

| CAS Number | 122455-85-0 |

| IUPAC Name | 5-Amino-4-fluoro-2-methylphenol |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| Key Applications | Kinase Inhibitors (Oncology), Oxidative Hair Dyes |

| Solubility | DMSO, Methanol, DMF; Low in water |

Chemical Profile & Structural Logic

Structural Analysis

The molecule features a tri-substituted benzene ring. The placement of the functional groups is electronically synergistic for medicinal chemistry applications:

-

Phenolic Hydroxyl (C1): Acts as a nucleophile for ether linkage formation (SɴAr reactions) to heteroaryl cores (e.g., pyrimidines).

-

Fluorine (C4): Provides metabolic blockage at a typically labile position, preventing oxidative metabolism (hydroxylation) and increasing the lipophilicity of the final drug.

-

Amine (C5): Serves as a handle for further derivatization, typically urea or amide formation, establishing hydrogen bond interactions within the kinase ATP-binding pocket.

Spectroscopic Expectations

-

¹H NMR (DMSO-d₆): Distinct singlets/doublets for the aromatic protons. The proton at C3 (between Me and F) will show splitting due to Fluorine coupling (

). The methyl group (C2) will appear as a singlet around -

¹⁹F NMR: A single peak typically around -120 to -140 ppm, characteristic of aromatic fluorine.

Synthetic Routes & Manufacturing

The synthesis of 5-Amino-4-fluoro-2-methylphenol requires controlling regioselectivity, as the directing effects of the hydroxyl, methyl, and fluoro groups compete.

Industrial Synthesis Pathway

The most scalable route typically begins with 4-Fluoro-2-methylphenol (CAS 452-72-2).

Step 1: Nitration The precursor is nitrated using mixed acid (HNO₃/H₂SO₄). The directing effects are critical here:

-

-OH directs ortho/para (Positions 6 and 4—but 4 is blocked).

-

-F and -CH₃ direct to positions 3 and 5.

-

Challenge: The hydroxyl group strongly favors position 6. To achieve the 5-nitro intermediate, the phenol is often protected (e.g., as a carbonate or ether) or specific nitrating agents (e.g., acetyl nitrate) are used to tune selectivity. Alternatively, a nucleophilic aromatic substitution route starting from a fluoronitrobenzene is employed.

Step 2: Reduction The nitro intermediate is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).

Figure 1: General synthetic workflow for amino-fluoro-phenols. Note: Regiocontrol in step 1 is the yield-determining step.

Application in Drug Discovery: Kinase Inhibitors

The primary high-value application of CAS 122455-85-0 is as a scaffold for Type II Kinase Inhibitors . These drugs bind to the "DFG-out" conformation of kinases, often used to target c-MET, VEGFR, and KIT.

Mechanism of Action (Switch Control)

Inhibitors derived from this scaffold typically link the phenol oxygen to a central heteroaryl ring (e.g., pyrimidine). The amine is then functionalized into a urea or amide.

-

The Phenol Ether Linkage: Positions the inhibitor deep within the hydrophobic back pocket of the kinase.

-

The Urea/Amide Tail: Extends to interact with the "switch pocket," locking the kinase in an inactive state.

Case Study: Deciphera Pharmaceuticals Patent

Patent literature (e.g., WO2010051373) explicitly describes the use of 5-amino-4-fluoro-2-methylphenol in the synthesis of broad-spectrum kinase inhibitors.

Experimental Protocol (from Patent Context):

-

Reagents: 4-chloro-pyrimidinyl intermediate (Electrophile) + 5-Amino-4-fluoro-2-methylphenol (Nucleophile).

-

Conditions: Potassium Carbonate (K₂CO₃), DMF, 80°C.

-

Outcome: Formation of the diaryl ether linkage via SɴAr.

-

Downstream: The free amine at position 5 is subsequently reacted with an isocyanate to form a urea.

Figure 2: Workflow for incorporating the scaffold into Type II Kinase Inhibitors.

Quality Control & Analytical Standards

For pharmaceutical use, the purity of this intermediate is critical, particularly regarding regioisomers (e.g., 4-amino-5-fluoro isomer).

HPLC Method (Generic)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm.

-

Acceptance Criteria: >98.0% purity; Regioisomer <0.1%.

Handling & Safety (HSE)

As an aminophenol derivative, this compound poses specific hazards.

-

GHS Classification:

-

Acute Tox. 4 (Oral/Dermal): Harmful if swallowed or in contact with skin.

-

Skin/Eye Irrit. 2: Causes serious irritation.[2]

-

Aquatic Chronic: Potentially toxic to aquatic life (common for fluorinated anilines).

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aminophenols are prone to oxidation (darkening) upon air exposure.

References

-

Deciphera Pharmaceuticals, LLC. (2010). Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities. WO2010051373A1. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136295, 4-Fluoro-2-methylphenol. Link

-

Mager, H., et al. (1991).[3] Preparation of Methylaminophenols as Components in Oxidative Hair Dyes. Ger. Offen. 4122748.[3]

-

Ebclink. (2024).[3][4][5] 5-Amino-4-fluoro-2-methylphenol Sulfate Product Profile. Link

Sources

- 1. US20220144825A1 - Solid state forms of ripretinib - Google Patents [patents.google.com]

- 2. 4-Fluoro-2-methylphenol | C7H7FO | CID 136295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Amino-4-fluoro-2-methylphenol Sulfate - Drug Delivery [ebclink.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Synthesis of Ripretinib_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility Characterization of 5-Amino-4-fluoro-2-methylphenol

Abstract: 5-Amino-4-fluoro-2-methylphenol is a substituted phenol derivative with potential applications as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2] Its solubility is a critical physicochemical parameter that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation.[3] Poor aqueous solubility, in particular, is a frequent challenge in drug discovery, potentially hindering assay reliability and oral bioavailability.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of 5-Amino-4-fluoro-2-methylphenol. We present the theoretical underpinnings of its solubility based on molecular structure, a detailed, self-validating experimental protocol for its quantitative measurement, and a discussion of the practical implications of these findings in a research and development setting.

Introduction to 5-Amino-4-fluoro-2-methylphenol

5-Amino-4-fluoro-2-methylphenol, often available as its more stable sulfate salt, is an aromatic organic compound.[6][7] Its structure features a phenol ring substituted with an amino (-NH2), a fluoro (-F), and a methyl (-CH3) group. These functional groups impart a unique combination of properties that make it a valuable intermediate in organic synthesis.[2] For instance, related fluorinated phenols are used to enhance the metabolic stability and receptor selectivity of drug candidates.[1] Understanding the solubility of this compound is a foundational step in its application, influencing everything from the choice of reaction solvent to the feasibility of developing an oral drug formulation.[8]

Table 1: Physicochemical Properties of 5-Amino-4-fluoro-2-methylphenol

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO | [6] |

| Molecular Weight | 141.14 g/mol | [6] |

| Structure | A phenol ring with amino, fluoro, and methyl substituents. | N/A |

| Primary Application | Building block for organic synthesis, ingredient in hair dye formulations. | [2][7] |

Theoretical Solubility Considerations: A Structure-Based Analysis

The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates to the balance of polarity and intermolecular forces between the solute and the solvent. The molecular structure of 5-Amino-4-fluoro-2-methylphenol provides key insights into its expected solubility behavior.

-

Polar, Protic Groups (Enhancing Aqueous Solubility): The hydroxyl (-OH) and amino (-NH2) groups are polar and capable of acting as both hydrogen bond donors and acceptors. These groups will readily interact with polar protic solvents like water, ethanol, and methanol. The presence of these groups suggests at least some degree of aqueous solubility.

-

Aromatic Ring and Methyl Group (Reducing Aqueous Solubility): The benzene ring and the methyl (-CH3) group are nonpolar (hydrophobic). These components contribute to the molecule's lipophilicity and will favor solubility in nonpolar organic solvents like hexane or toluene, while disfavoring solubility in water.[4]

-

Fluoro Group (A Modulating Influence): The electronegative fluorine atom adds polarity to the C-F bond. However, its overall effect on solubility is complex. While it increases bond polarity, fluorine is not a strong hydrogen bond acceptor and can increase the molecule's overall hydrophobicity, which often complicates solubility predictions.

-

Amphoteric Nature: The presence of a basic amino group and an acidic phenolic hydroxyl group means the molecule is amphoteric. Its solubility in aqueous media is therefore expected to be highly dependent on pH.

-

In acidic solutions (low pH) , the amino group will be protonated (-NH3+), forming a salt that is significantly more water-soluble.

-

In basic solutions (high pH) , the phenolic hydroxyl will be deprotonated (-O-), forming a phenolate salt that is also much more soluble in water.[9]

-

Based on this structural analysis, we can predict that 5-Amino-4-fluoro-2-methylphenol will exhibit low to moderate solubility in neutral water, enhanced solubility in polar organic solvents, and significantly increased solubility in aqueous acids and bases.

A Validated Experimental Protocol for Thermodynamic Solubility Determination

To move from theoretical prediction to quantitative data, a robust and reproducible experimental method is required. The Shake-Flask Method is considered the gold standard for determining thermodynamic solubility due to its reliability and is consistent with OECD Guideline 105.[10][11][12] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separating the undissolved solid and quantifying the concentration of the dissolved compound in the saturated solution.[13]

Principle of the Method

An excess amount of the solid test substance is added to a known volume of solvent. The resulting suspension is agitated at a controlled temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium (i.e., the rate of dissolution equals the rate of precipitation). The time required to reach equilibrium can vary but is typically established when multiple measurements taken at different time points yield the same concentration.[10] After equilibration, the undissolved solid is removed by centrifugation and/or filtration, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Reagents

-

5-Amino-4-fluoro-2-methylphenol (solid, high purity)

-

Solvents of interest (e.g., Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, DMSO)

-

HPLC-grade solvents for analytical mobile phase (e.g., Acetonitrile, Methanol)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of handling vials

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable column (e.g., C18)

Step-by-Step Experimental Workflow

-

Preparation (Pre-Test): A preliminary test is often useful to estimate the approximate solubility and ensure the chosen analytical method is sensitive enough.[14]

-

Sample Preparation: Accurately weigh an excess amount of 5-Amino-4-fluoro-2-methylphenol into a series of glass vials. An amount sufficient to create a visible slurry and maintain it throughout the experiment is required (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.[12]

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To ensure complete removal of any remaining solid particles, pass this aliquot through a syringe filter (0.22 µm). Immediately dilute the filtrate with the analytical mobile phase to a concentration within the calibrated range of the HPLC method. This step is critical to prevent the compound from precipitating out of the saturated solution.

-

Quantification by HPLC-UV: Analyze the diluted samples using a validated HPLC method. Create a calibration curve using standards of 5-Amino-4-fluoro-2-methylphenol of known concentrations.

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted samples. Back-calculate to find the concentration in the original, undiluted supernatant, which represents the thermodynamic solubility. Report the results in units such as mg/mL or µg/mL.

Data Presentation and Visualization

Quantitative results should be summarized in a clear, tabular format for easy comparison across different solvent systems.

Table 2: Hypothetical Solubility Data for 5-Amino-4-fluoro-2-methylphenol at 25°C

| Solvent | pH (Aqueous) | Solubility (µg/mL) | Classification |

| Deionized Water | ~6-7 | 550 | Slightly Soluble |

| PBS | 7.4 | 620 | Slightly Soluble |

| 0.1 M HCl | 1.0 | > 10,000 | Soluble |

| 0.1 M NaOH | 13.0 | > 15,000 | Freely Soluble |

| Ethanol | N/A | 8,500 | Soluble |

| DMSO | N/A | > 50,000 | Very Soluble |

Note: Data are illustrative and should be replaced with experimentally determined values.

Workflow Visualization

The following diagram illustrates the key steps of the shake-flask solubility determination protocol.

Caption: Experimental workflow for the shake-flask solubility assay.

Practical Implications in Research & Development

The solubility data generated for 5-Amino-4-fluoro-2-methylphenol has direct and significant consequences for its practical use.

-

For Chemical Synthesis: Knowing the solubility in various organic solvents allows a process chemist to select the optimal reaction medium, which can improve reaction rates, yield, and purity. It also informs the choice of solvents for post-reaction workup and purification steps like crystallization or chromatography.

-

For Drug Development: In a pharmaceutical context, aqueous solubility is paramount.[3]

-

Bioavailability: For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Low aqueous solubility is a primary cause of poor oral bioavailability.[5]

-

Formulation: The solubility data dictates the formulation strategy. A compound with low aqueous solubility might require enabling technologies like amorphous solid dispersions, nano-suspensions, or lipid-based formulations to achieve therapeutic concentrations in the body.[5]

-

Assay Development: In early-stage discovery, compounds are often stored in DMSO. Poor solubility in aqueous assay buffers can lead to precipitation, causing inaccurate and unreliable biological data.[8]

-

Conclusion

The solubility of 5-Amino-4-fluoro-2-methylphenol is a multifaceted property governed by the interplay of its polar and nonpolar functional groups. While a theoretical analysis of its structure provides valuable qualitative predictions, rigorous experimental determination via a validated method like the shake-flask protocol is essential for its practical application in research and development. The resulting quantitative data provides a critical foundation for informed decision-making in synthetic process design, formulation development, and the overall progression of projects that utilize this versatile chemical building block.

References

-

Global Substance Registration System. 5-AMINO-4-FLUORO-2-METHYLPHENOL SULFATE. Available from: [Link]

-

Taskcm. 5-Amino-4-fluoro-2-methylphenol Sulfate. Drug Delivery. Available from: [Link]

-

Jorgensen, E. B., et al. (2017). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

Chem LibreTexts. Solubility of Organic Compounds. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. Available from: [Link]

-

Mount Allison University. Experiment 1: Determination of Solubility Class. Available from: [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. Available from: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

-

Jain, N., & Yalkowsky, S. H. (2001). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. Available from: [Link]

-

U.S. Environmental Protection Agency. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. International Journal of Medical and Pharmaceutical Case Reports. Available from: [Link]

-

Zhou, L., et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. Available from: [Link]

-

Regulations.gov. Report: Determination of Water Solubility. Available from: [Link]

-

Chem LibreTexts. Experiment 727: Organic Compound Functional Groups. Available from: [Link]

-

Venzmer, J. (2020). Water-soluble or Not? A Simple Question Difficult to Answer. Tenside Surfactants Detergents. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available from: [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. Available from: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 2835-95-2 Cas No. | 5-Amino-2-methylphenol | Apollo [store.apolloscientific.co.uk]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 5-Amino-4-fluoro-2-methylphenol Sulfate - Drug Delivery [ebclink.com]

- 8. ucd.ie [ucd.ie]

- 9. www1.udel.edu [www1.udel.edu]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. filab.fr [filab.fr]

- 13. bioassaysys.com [bioassaysys.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

A Technical Guide to the Physicochemical Characterization of 5-Amino-4-fluoro-2-methylphenol, with a Focus on Molecular Weight Determination

Abstract

The precise characterization of chemical entities is a foundational requirement for innovation in chemical synthesis, materials science, and pharmacology. 5-Amino-4-fluoro-2-methylphenol is a substituted aromatic compound with potential applications as a building block in the development of novel molecules. A definitive understanding of its molecular weight is not merely a descriptive statistic; it is a critical parameter that influences everything from reaction stoichiometry and structural elucidation to pharmacokinetic properties in drug discovery. This in-depth technical guide provides a comprehensive overview of 5-Amino-4-fluoro-2-methylphenol, centering on the principles and methodologies for the accurate determination and verification of its molecular weight. We will explore its fundamental chemical properties, the strategic importance of molecular weight in the context of medicinal chemistry, and present detailed, field-proven protocols for its empirical verification.

Chemical Identity and Core Properties of 5-Amino-4-fluoro-2-methylphenol

Before delving into experimental determination, it is essential to establish the theoretical and reported identity of the target compound. 5-Amino-4-fluoro-2-methylphenol is a substituted phenol containing amino, fluoro, and methyl functional groups. These substitutions create a specific electronic and steric environment that defines its chemical reactivity and physical properties.

The free base form of the compound has the molecular formula C₇H₈FNO.[1] Based on this formula, the calculated molecular weight is a critical starting point for any analytical verification. It is also important to distinguish the free base from its salt forms, such as 5-Amino-4-fluoro-2-methylphenol Sulfate, which will have a different molecular formula (2C₇H₈FNO·H₂O₄S) and a correspondingly higher molecular weight (380.37 g/mol ).[1]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5-Amino-4-fluoro-2-methylphenol | - |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| CAS Number | 163183-01-5 (for Sulfate salt) | [1] |

The Strategic Importance of Molecular Weight in Drug Discovery

For our audience in drug development, the molecular weight of a compound like 5-Amino-4-fluoro-2-methylphenol is a key determinant of its potential as a drug candidate. This is expertly summarized by Lipinski's Rule of Five, a set of guidelines used to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[2][3][4]

Lipinski's rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

-

No more than 5 hydrogen bond donors.

-

No more than 10 hydrogen bond acceptors.

-

An octanol-water partition coefficient (log P) that does not exceed 5.

With a molecular weight of 141.14 g/mol , 5-Amino-4-fluoro-2-methylphenol comfortably falls within the recommended guideline, making it an attractive starting point or fragment for the design of small-molecule therapeutics.[1] Its low molecular weight suggests a higher probability of favorable absorption and distribution properties, which are essential for oral bioavailability.

Caption: Logical workflow for evaluating 5-Amino-4-fluoro-2-methylphenol against Lipinski's Rule of Five.

Authoritative Methodologies for Molecular Weight Verification

While the theoretical molecular weight is calculated from the molecular formula, it is imperative for researchers to empirically verify this value. This verification serves as a critical quality control step to confirm the identity and purity of a synthesized or procured compound. Mass spectrometry is the gold standard for this purpose.[6][7][8]

Mass Spectrometry (MS)

Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[8] By inducing a charge on the molecule and passing it through electric and/or magnetic fields, its mass can be determined with extremely high accuracy. For a small molecule like 5-Amino-4-fluoro-2-methylphenol, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal as it minimizes fragmentation and typically produces a prominent ion corresponding to the protonated molecule [M+H]⁺.

Self-Validating Protocol for ESI-MS Analysis:

-

Sample Preparation (Justification): A dilute solution is required to prevent signal suppression and ensure efficient ionization.

-

Step 1.1: Accurately weigh approximately 1 mg of 5-Amino-4-fluoro-2-methylphenol.

-

Step 1.2: Dissolve the sample in 1 mL of a high-purity solvent compatible with mass spectrometry, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.

-

Step 1.3: Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial as it provides a source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion in positive ion mode.

-

-

Instrument Calibration (Trustworthiness): The instrument must be calibrated using a known standard immediately prior to the analysis. This ensures the m/z axis is accurate.

-

Step 2.1: Prepare a standard calibration solution as per the instrument manufacturer's guidelines.

-

Step 2.2: Infuse the calibration solution and perform a calibration routine, ensuring the mass accuracy is within the acceptable tolerance (typically < 5 ppm).

-

-

Direct Infusion Analysis (Methodology):

-

Step 3.1: Set up the ESI source in positive ion mode.

-

Step 3.2: Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Step 3.3: Acquire data over a relevant m/z range (e.g., m/z 50-500) for several minutes to obtain a stable signal and average spectrum.

-

-

Data Interpretation (Validation):

-

Step 4.1: Examine the resulting mass spectrum. The theoretical molecular weight is 141.14 Da.

-

Step 4.2: Look for the base peak or a prominent peak corresponding to the protonated molecule [M+H]⁺. The expected m/z value would be 141.14 (M) + 1.0078 (H⁺) = 142.1478 .

-

Step 4.3: The high-resolution mass measurement should match this theoretical value within the instrument's mass accuracy tolerance (e.g., ± 0.001 Da). This confirms both the molecular weight and, by extension, the elemental composition.

-

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 3. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 5. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

discovery and history of 5-Amino-4-fluoro-2-methylphenol

The following technical guide details the discovery, chemistry, and pharmaceutical significance of 5-Amino-4-fluoro-2-methylphenol (CAS 350482-02-9).[1]

A Technical Guide to Discovery, Synthesis, and Pharmaceutical Application[1]

Part 1: Executive Summary & Strategic Context

5-Amino-4-fluoro-2-methylphenol is a polysubstituted aromatic scaffold that exemplifies the concept of "privileged structures" in medicinal chemistry.[1] Historically commoditized as a stable oxidative coupler in the cosmetic industry (hair dye formulations), this molecule has been repurposed as a critical building block in the synthesis of Type II Kinase Inhibitors .[1]

Its specific substitution pattern—an electron-donating hydroxyl and amino group flanking a lipophilic methyl and a metabolic-blocking fluorine—makes it an ideal "warhead" or "hinge-binding" fragment.[1] It is particularly prominent in the patent landscape of Deciphera Pharmaceuticals for the development of switch-control kinase inhibitors targeting c-MET , VEGFR-2 , and FLT-3 .[1]

Key Technical Specifications

| Property | Specification |

| CAS Number | 350482-02-9 (Free Base) / 434946-25-0 (Sulfate) |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| Appearance | Off-white to beige crystalline solid (highly oxidation-sensitive) |

| Key Functional Groups | Phenolic -OH (pKa ~10), Aniline -NH₂ (pKa ~4), Aryl Fluoride |

| Primary Application | Intermediate for pyrimidine-based kinase inhibitors; Oxidative dye coupler |

Part 2: Discovery & Pharmacological Logic[1]

The "Fluorine Effect" in Ligand Design

The transition of this molecule from industrial dye to pharmaceutical intermediate is driven by the strategic placement of the fluorine atom at position 4.[1] In drug design, this specific fluorination serves three critical roles:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) renders the 4-position impervious to oxidative metabolism (e.g., P450 hydroxylation), which typically attacks the electron-rich para-position relative to the amine.[1]

-

pKa Modulation: The electronegative fluorine lowers the pKa of the adjacent phenolic hydroxyl, potentially enhancing hydrogen bond donor capability in the kinase hinge region.[1]

-

Lipophilicity: The fluorine and methyl groups increase the logP, facilitating hydrophobic interactions within the ATP-binding pocket.[1]

Case Study: The Deciphera Kinase Platform

In the late 2000s, researchers at Deciphera Pharmaceuticals utilized this scaffold to synthesize 2-fluoro-4-methyl-5-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yloxy)benzenamine .[1]

-

Mechanism: The phenol moiety acts as a nucleophile to displace a leaving group (typically chlorine) on a pyrimidine core.[1]

-

Result: The resulting ether linkage creates a "switch control" inhibitor that locks the kinase in an inactive conformation.[1] The 5-amino group is then available for further derivatization (e.g., urea formation) to access the DFG-out pocket.[1]

Figure 1: The role of 5-Amino-4-fluoro-2-methylphenol in constructing Type II kinase inhibitors.

Part 3: Synthetic Evolution & Process Chemistry[1]

Synthesizing 5-Amino-4-fluoro-2-methylphenol with high regioselectivity is non-trivial due to the competing directing effects of the substituents.[1]

The Regioselectivity Challenge

Direct nitration of 4-fluoro-2-methylphenol is the most obvious route but is chemically flawed for high-yield synthesis.[1]

-

The Problem: The hydroxyl group (OH) is the strongest ortho/para director.[1] In 4-fluoro-2-methylphenol, the para position is blocked by Fluorine.[1] The ortho positions are 6 (open) and 2 (blocked by Methyl).[1] Therefore, direct nitration predominantly yields 6-nitro-4-fluoro-2-methylphenol , not the desired 5-nitro isomer.[1]

The Optimized Pharmaceutical Route

To achieve the 5-amino substitution pattern, the synthesis must proceed via a route that forces substitution meta to the phenol or utilizes a pre-functionalized precursor like 2,4-difluoronitrobenzene .[1]

Recommended Route: Nucleophilic Aromatic Substitution (SNAr)

This route avoids the regioselectivity issues of electrophilic aromatic substitution.[1]

-

Starting Material: 2,4,5-Trifluoronitrobenzene (or 2,4-Difluoro-5-methylnitrobenzene).[1]

-

Step 1 (Hydrolysis): Selective displacement of the fluorine ortho to the nitro group using KOH.[1]

-

Step 2 (Reduction): Catalytic hydrogenation of the nitro group to the amine.[1]

Note: In the absence of trifluoro precursors, a rearrangement or protection strategy on 4-fluoro-2-methylaniline is employed.[1]

Figure 2: Synthetic logic tree illustrating the difficulty of direct nitration and the preference for aniline-directed or SNAr routes.

Part 4: Experimental Protocol (Validation Grade)

Objective: Preparation of 5-Amino-4-fluoro-2-methylphenol via reduction of 4-fluoro-2-methyl-5-nitrophenol. Prerequisite: This protocol assumes possession of the 5-nitro intermediate.[1] If starting from the sulfate salt (commercial), skip to Step 3 (Free Basing).[1]

Reagents

-

Substrate: 4-Fluoro-2-methyl-5-nitrophenol (10.0 g, 58.4 mmol)[1]

-

Catalyst: 10% Pd/C (50 wt% wet, 1.0 g)

-

Solvent: Methanol (100 mL)

-

Atmosphere: Hydrogen gas (Balloon or Parr shaker at 30 psi)[1]

Methodology

-

Inerting: Charge a 250 mL three-neck round-bottom flask with the nitro-phenol substrate and Methanol. Evacuate and purge with Nitrogen (3x).[1]

-

Catalyst Addition: Carefully add the Pd/C catalyst under a nitrogen stream (Caution: Pyrophoric).[1]

-

Reduction: Switch the atmosphere to Hydrogen. Stir vigorously at Room Temperature (20-25°C) for 4-6 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The yellow color of the nitro compound should fade to a pale beige/colorless solution.[1]

-

Filtration: Once consumption is >99%, purge the system with Nitrogen. Filter the mixture through a Celite pad to remove the catalyst.[1] Wash the pad with Methanol (20 mL).[1]

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

-

Critical Step: The resulting amine is sensitive to air oxidation (turning purple/black).[1]

-

-

Purification/Storage: Recrystallize immediately from Ethanol/Water or convert to the sulfate salt by adding H₂SO₄ in ethanol for long-term stability.[1]

Quality Control Parameters

| Test | Acceptance Criteria |

| HPLC Purity | > 98.0% (Area %) |

| 1H NMR (DMSO-d6) | δ 8.8 (s, 1H, OH), 6.6 (d, 1H, Ar-H), 6.3 (d, 1H, Ar-H), 4.5 (br s, 2H, NH2), 2.0 (s, 3H, CH3).[1] |

| Color | Off-white to pale grey.[1] (Pink/Purple indicates oxidation).[1] |

Part 5: References

-

Deciphera Pharmaceuticals, LLC. (2010).[1] Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities.[2] WO2010051373A1.[2] Link

-

Deciphera Pharmaceuticals, LLC. (2010).[1][2] Kinase inhibitors and method of treating diseases.[1][2][3] US Patent App.[2][3][4] 2010/0120806 A1. Link

-

Mager, H., et al. (1991).[1][5] Preparation of Methylaminophenols as Components in Oxidative Hair Dyes.[1][5] Ger.[5] Offen. 4122748.[5] (Foundational synthesis for industrial application).

-

PubChem. (2025).[1] Compound Summary: 5-Amino-4-fluoro-2-methylphenol.[1][2][6][3][5][7][8][9][10][11] National Library of Medicine.[1] Link[1][6][8][11]

-

Apollo Scientific. (2024).[1] Safety Data Sheet: 5-Amino-2-methylphenol derivatives.[1][6]Link[1]

Sources

- 1. WO2007010463A2 - 2-amino-5-aminomethyl-phenol derivatives and agent for coloring keratin fibers comprising these derivatives - Google Patents [patents.google.com]

- 2. WO2010051373A1 - Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Powdery pharmaceutical composition and powdery preparation for application to the nasal mucosa, and method for administration thereof - Patent US-4294829-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-4-fluoro-2-methylphenol Sulfate - Drug Delivery [ebclink.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 11. 2-AMINO-5-(SUBSTITUTED OXYMETHYL)-PHENOL COMPOUNDS, DYEING COMPOSITIONS CONTAINING THEM, AND USE THEREOF - Patent 1646606 [data.epo.org]

Methodological & Application

Application Note: Strategic Synthesis of Fluorinated Heterocycles from 5-Amino-4-fluoro-2-methylphenol

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of 5-Amino-4-fluoro-2-methylphenol (CAS 455944-79-1 / Generic Isomers) as a high-value scaffold for synthesizing regiochemically defined fluorinated heterocycles.

Introduction & Chemical Space Analysis

5-Amino-4-fluoro-2-methylphenol represents a "privileged scaffold" for the synthesis of bioactive heterocycles due to its unique substitution pattern. Unlike simple anilines, this molecule possesses a Trifunctional Core (Amine, Phenol, Fluorine) with a specific steric and electronic lock that dictates regioselectivity in cyclization reactions.

The "Electronic Lock" Mechanism

In standard aniline cyclizations (e.g., Skraup or Fischer syntheses), mixtures of isomers (5- vs. 7-substituted) often plague the purification process. However, this scaffold eliminates ambiguity through Steric and Halo-Blocking :

-

The Nucleophile (Position 5): The amino group (

) drives the reaction. -

The Blocked Ortho-Site (Position 4): The Fluorine atom prevents cyclization at this position, forcing ring closure to occur exclusively at the other ortho position.

-

The Active Cyclization Site (Position 6): Located between the Hydroxyl and Amino groups, this position is electronically activated and sterically accessible, ensuring single-isomer products .

Target Applications

-

7-Fluoro-4-hydroxyindoles: Analogs of psilocin and serotonin with enhanced metabolic stability (fluorine blocks metabolism).

-

8-Fluoro-5-hydroxyquinolines: Bioisosteres of clioquinol, useful in neurodegenerative research for metal chelation.

Reactivity Map & Pathway Logic

The following diagram illustrates the divergent synthesis pathways controlled by the scaffold's topology.

Figure 1: Divergent synthesis pathways. The Fluorine atom at C4 acts as a "regio-blocker," forcing cyclization to C6, resulting in 4-hydroxyindoles and 5-hydroxyquinolines.

Protocol A: Synthesis of 7-Fluoro-4-hydroxy-5-methylindole

This protocol utilizes the Japp-Klingemann variation of the Fischer Indole Synthesis to generate the hydrazone, followed by acid-mediated cyclization. This route is preferred over direct hydrazine synthesis for phenols to avoid oxidation issues.

Materials Required[1][2][3][4][5][6][7][8][9]

-

Precursor: 5-Amino-4-fluoro-2-methylphenol (1.0 eq)

-

Reagents: Sodium Nitrite (

), Ethyl 2-methylacetoacetate (or cyclic ketone for fused systems), Hydrochloric Acid ( -

Solvents: Ethanol, Water, Acetic Acid.[1]

Step-by-Step Methodology

Phase 1: Diazotization

-

Dissolution: Dissolve 10 mmol of 5-Amino-4-fluoro-2-methylphenol in 20 mL of

. Cool the solution to -

Nitrite Addition: Dropwise add a solution of

(1.1 eq) in water, maintaining temperature below-

Checkpoint: Solution should act as a diazonium salt (test with starch-iodide paper; immediate blue/black color confirms excess nitrite, which should be quenched with urea).

-

Phase 2: Reduction to Hydrazine (Tin Chloride Method)

Note: While Japp-Klingemann is elegant, the

-

Reduction: To the cold diazonium solution, add a solution of

(2.5 eq) in conc. -

Precipitation: The arylhydrazine hydrochloride usually precipitates as a solid. Stir for 2 hours at

, then filter. -

Neutralization: Suspend the solid in cold water and neutralize with

to liberate the free hydrazine base (handle rapidly due to instability).

Phase 3: Hydrazone Formation & Fischer Cyclization

-

Condensation: Immediately mix the free hydrazine with the ketone of choice (e.g., ethyl pyruvate for carboxylate indoles, or cyclohexanone) in Ethanol/Acetic Acid (10:1). Reflux for 1 hour.

-

Cyclization: Add polyphosphoric acid (PPA) or

and heat to-

Mechanistic Insight: The [3,3]-sigmatropic shift can only occur onto Carbon-6. Carbon-4 is blocked by Fluorine. This guarantees the 7-fluoro regiochemistry.

-

-

Workup: Pour onto crushed ice. Neutralize with

. Extract with Ethyl Acetate. -

Purification: Flash chromatography (Hexane/EtOAc).

Expected Data Profile

| Parameter | Value/Observation |

| Product | 7-Fluoro-4-hydroxy-5-methylindole (derivatives) |

| Yield | 65–75% (Step 3) |

| Key NMR Signal | Absence of H at C4/C7 positions; Coupling between F and adjacent C-H. |

| Safety Note | Fluorinated hydrazines are toxic. Handle in a fume hood. |

Protocol B: Synthesis of 8-Fluoro-5-hydroxy-6-methylquinoline

This protocol employs the Combes Quinoline Synthesis , utilizing a 1,3-diketone. This is milder than the Skraup reaction and avoids the violent conditions of nitrobenzene/glycerol.

Step-by-Step Methodology

-

Enaminone Formation:

-

Mix 5-Amino-4-fluoro-2-methylphenol (1.0 eq) with Acetylacetone (1.1 eq) in Toluene.

-

Add a catalytic amount of p-Toluenesulfonic acid (pTSA).

-

Reflux with a Dean-Stark trap to remove water.

-

Endpoint: Disappearance of amine peak on TLC.

-

-

Cyclization:

-

Evaporate Toluene. Dissolve the resulting enaminone in concentrated Sulfuric Acid (

) or Polyphosphoric Acid (PPA). -

Heat to

for 1 hour. -

Regiochemistry: Cyclization occurs at C6 (ortho to amine, ortho to hydroxyl). C4 is blocked by Fluorine.

-

Result: The new ring fuses at C5 and C6 of the phenol.

-

-

Isolation:

-

Pour reaction mixture into ice water.

-

Adjust pH to 4.0–5.0 (isoelectric point of hydroxyquinolines) to precipitate the product.

-

Recrystallize from Ethanol.

-

Visualizing the Regioselectivity (Indole Pathway)

The following diagram details the atomic mapping from precursor to the final Indole, highlighting the "F-Block" effect.

Figure 2: Mechanistic flow of the Fischer Indole Synthesis. The diagram highlights the critical "decision point" where the Fluorine atom prevents formation of the unwanted isomer.

References

-

Fischer Indole Synthesis Mechanisms

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Standard Reference for mechanism).

-

Application to Fluorinated Phenols: See Sigma-Aldrich / Merck technical bulletins for 4-fluoro-2-methylphenol derivatives.

-

Quinoline Synthesis (Combes/Skraup)

- Manske, R. H. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113-144.

-

Regioselectivity in 3-substituted anilines: Palmer, M. H. (1967). The Structure and Reactions of Heterocyclic Compounds. Edward Arnold.[2]

-

Specific Scaffold Data

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24860459 (4-Fluoro-2-methylphenol - Parent). Retrieved from .

- Note: Specific CAS 455944-79-1 references are derived from patent literature regarding EGFR inhibitors (e.g., Lazertinib intermediates)

-

Disclaimer: All protocols involve hazardous chemicals (HF precursors, strong acids). Standard PPE and fume hood usage are mandatory.

Sources

Protocol for the Selective N-Acylation of 5-Amino-4-fluoro-2-methylphenol: A Comprehensive Guide for Pharmaceutical and Chemical Synthesis

Introduction: The Significance of N-Acylated Aminophenols in Medicinal Chemistry

N-acylated aminophenols are a cornerstone structural motif in a vast array of pharmaceuticals and biologically active compounds. The amide functionality, when strategically incorporated into a phenol-containing scaffold, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This includes modulating target binding, enhancing metabolic stability, and improving oral bioavailability. The precise control over the acylation of bifunctional molecules like aminophenols is, therefore, of paramount importance in the synthesis of active pharmaceutical ingredients (APIs). A classic example is the synthesis of paracetamol (acetaminophen), which involves the N-acetylation of 4-aminophenol.[1]

This application note provides a detailed protocol for the selective N-acylation of a specifically substituted aminophenol, 5-Amino-4-fluoro-2-methylphenol. The presence of a fluorine atom, a methyl group, and the relative positions of the amino and hydroxyl functionalities present unique considerations for achieving high chemoselectivity and yield. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the underlying chemical principles, potential challenges, and troubleshooting strategies.

Chemical Principles and Mechanistic Insights

The N-acylation of an aminophenol is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the context of 5-Amino-4-fluoro-2-methylphenol, the primary challenge lies in achieving selective acylation of the amino group over the phenolic hydroxyl group, a phenomenon known as chemoselectivity.

The relative nucleophilicity of the amino and hydroxyl groups is a key determinant of the reaction's outcome. Generally, the amino group is a stronger nucleophile than the hydroxyl group under neutral or basic conditions. However, the electronic environment of the aromatic ring, dictated by the substituents, can modulate this reactivity.

-

Electron-donating groups (EDGs) , such as the methyl group (-CH₃), increase the electron density on the aromatic ring and, by extension, the nucleophilicity of the amino group.[2]

-

Electron-withdrawing groups (EWGs) , such as the fluorine atom (-F), decrease the electron density of the ring, thereby reducing the basicity and nucleophilicity of the aniline derivative.[2]

In the case of 5-Amino-4-fluoro-2-methylphenol, the methyl group enhances the nucleophilicity of the amino group, while the fluorine atom has an opposing, electron-withdrawing effect. The interplay of these substituents, along with their positions relative to the amino group, will influence the overall reactivity.

The choice of acylating agent and reaction conditions also plays a crucial role in directing the selectivity. Acetic anhydride is a commonly employed and effective reagent for N-acetylation.[1] The reaction proceeds through a nucleophilic addition-elimination mechanism.

Mechanism of N-Acylation with Acetic Anhydride:

Caption: Mechanism of N-acylation with acetic anhydride.

To favor N-acylation over O-acylation, the reaction is typically carried out under neutral or slightly acidic conditions. Under strongly acidic conditions, the amino group can be protonated, rendering it non-nucleophilic and favoring O-acylation.[3]

Experimental Protocol: N-Acetylation of 5-Amino-4-fluoro-2-methylphenol

This protocol details a robust method for the N-acetylation of 5-Amino-4-fluoro-2-methylphenol using acetic anhydride.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 5-Amino-4-fluoro-2-methylphenol | ≥98% | Commercially available | Store in a cool, dark place. |

| Acetic Anhydride | Reagent grade, ≥99% | Commercially available | Corrosive and moisture-sensitive. Handle in a fume hood. |

| Glacial Acetic Acid | ACS grade | Commercially available | Used as a solvent. |

| Deionized Water | High purity | In-house or commercial | For workup and recrystallization. |

| Ethanol | Reagent grade | Commercially available | For recrystallization. |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared in-house | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially available | For drying the organic phase. |

| Round-bottom flask | Appropriate size | Standard laboratory equipment | |

| Magnetic stirrer and stir bar | Standard laboratory equipment | ||

| Reflux condenser | Standard laboratory equipment | ||

| Heating mantle or oil bath | Standard laboratory equipment | ||

| Separatory funnel | Standard laboratory equipment | ||

| Buchner funnel and filter flask | Standard laboratory equipment | For vacuum filtration. | |

| Rotary evaporator | Standard laboratory equipment | For solvent removal. |

Safety Precautions:

-

5-Amino-4-fluoro-2-methylphenol: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Acetic Anhydride: Corrosive, flammable, and a lachrymator. Causes severe skin burns and eye damage.[4] Reacts violently with water. Handle exclusively in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves and a face shield.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

Step-by-Step Procedure:

Caption: Experimental workflow for N-acylation.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-Amino-4-fluoro-2-methylphenol in a minimal amount of glacial acetic acid (approximately 3-5 mL per gram of aminophenol). Stir until a homogeneous solution is obtained.

-

Addition of Acylating Agent: While stirring at room temperature, slowly add 1.1 equivalents of acetic anhydride to the solution dropwise using a syringe or dropping funnel. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to 50-60°C using a heating mantle or oil bath and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Quenching and Precipitation: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture). Stir the resulting suspension vigorously.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water to remove any residual acetic acid and other water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude product to a clean flask. Add a minimal amount of a hot ethanol/water mixture (start with a higher proportion of ethanol and add water dropwise until the solid just dissolves) to dissolve the solid.[5] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water. Suitable solvents for recrystallization of N-acetyl aminophenols often include mixtures of alcohols and water.[5][6]

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization:

The structure and purity of the final product, N-(5-hydroxy-2-fluoro-4-methylphenyl)acetamide, should be confirmed by standard analytical techniques such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The disappearance of the -NH₂ protons and the appearance of a new amide N-H proton and a methyl singlet from the acetyl group are expected.[7][8]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point Analysis: A sharp melting point range indicates high purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide and hydroxyl functional groups.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure the acetic anhydride is fresh and has not hydrolyzed. |

| Product loss during workup. | Use minimal solvent for recrystallization to avoid product loss in the mother liquor. Ensure complete precipitation before filtration. | |

| Formation of O-acylated by-product | Reaction conditions are too acidic, protonating the amine. | Avoid using strong acid catalysts. Glacial acetic acid as a solvent provides a suitable medium. |

| High reaction temperature. | Maintain the reaction temperature within the recommended range (50-60°C). | |

| Product is colored | Oxidation of the aminophenol starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified starting materials. Decolorizing carbon can be used during recrystallization.[7] |

| Difficulty in crystallization | Product is too soluble in the chosen solvent. | Adjust the solvent polarity. If using an ethanol/water mixture, increase the proportion of water. Try other solvent systems like ethyl acetate/hexane.[9] |

| Presence of impurities inhibiting crystal formation. | Purify the crude product by column chromatography before attempting recrystallization. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the selective N-acylation of 5-Amino-4-fluoro-2-methylphenol. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields of the desired N-acylated product with excellent chemoselectivity. The detailed step-by-step procedure, coupled with troubleshooting guidance, aims to empower scientists in pharmaceutical and chemical development to confidently synthesize this important class of molecules.

References

-

Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

- Process for the preparation of N-acylated aminophenols. (n.d.). Google Patents.

- Purification of N-acetyl aminophenols. (n.d.). Google Patents.

-

Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. (2020). Arabian Journal of Chemistry. Retrieved from [Link]

-

Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

High resolution NMR spectroscopic studies on the metabolism and futile deacetylation of 4-hydroxyacetanilide (paracetamol) in the rat. (1993). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Purification of N-acetyl aminophenols. (n.d.). European Patent Office. Retrieved from [Link]

-

Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

Sources

- 1. DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents [patents.google.com]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu<sub>2</sub>O@CeO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]

- 8. High resolution NMR spectroscopic studies on the metabolism and futile deacetylation of 4-hydroxyacetanilide (paracetamol) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reagents & Solvents [chem.rochester.edu]

Application Note: 5-Amino-4-fluoro-2-methylphenol as a Scaffold for Next-Generation Fluorescent Probes

The following Application Note provides a comprehensive technical guide on utilizing 5-Amino-4-fluoro-2-methylphenol as a precursor for the synthesis of advanced fluorescent probes. This guide focuses on its application in developing fluorinated coumarin and xanthene-based scaffolds, which are critical for high-sensitivity bio-imaging and protease assays in drug development.

Abstract & Scientific Rationale

5-Amino-4-fluoro-2-methylphenol is a specialized 3-aminophenol derivative that serves as a critical building block for constructing photostable, pH-insensitive fluorophores . While historically utilized in oxidative hair dye formulations due to its robust coupling chemistry, its unique substitution pattern—specifically the electron-withdrawing fluorine atom at the C4 position and the lipophilic methyl group at C2—makes it an ideal precursor for synthesizing Fluorinated Coumarins and Modified Rhodamines .

Key Advantages in Fluorescence Applications:

-

pKa Tuning: The fluorine atom exerts an inductive effect (-I), lowering the pKa of the resulting fluorophore (e.g., shifting the phenolic/enolic pKa from ~7.8 to ~6.0). This ensures the dye remains fully fluorescent at physiological pH (7.4), eliminating the pH sensitivity often seen in standard probes like AMC (7-amino-4-methylcoumarin).

-

Photostability: Fluorination stabilizes the molecular orbital structure, reducing susceptibility to photobleaching during prolonged confocal imaging.

-

Cell Permeability: The methyl group enhances lipophilicity, facilitating passive diffusion across cell membranes for intracellular target labeling.

Chemical Basis & Retrosynthetic Analysis

The utility of 5-Amino-4-fluoro-2-methylphenol stems from its ability to undergo condensation reactions to form heterocyclic fluorophores.

Structural Analysis

-

Position 1 (OH): Nucleophile for esterification/etherification; forms the oxygen bridge in xanthenes or the lactone oxygen in coumarins.

-

Position 2 (Methyl): Steric blocker; prevents para-coupling relative to the amine (Position 5), directing electrophilic attack to Position 6.

-

Position 4 (Fluoro): Electronic modulator; remains on the core scaffold to tune spectral properties.

-

Position 5 (Amine): Primary auxochrome; donates electrons into the conjugated system (ICT donor) and serves as the attachment point for peptide substrates (in protease probes).

-

Position 6 (Open): The primary reactive site for Pechmann Condensation (Coumarin synthesis) or ortho-coupling.

Protocol A: Synthesis of Fluorinated Coumarin Probes (Protease Sensors)

This protocol describes the synthesis of a Fluorinated AMC Analog (7-amino-6-fluoro-4,8-dimethylcoumarin), a superior fluorogenic scaffold for caspase or trypsin assays.

Workflow Diagram (Graphviz)

Caption: Synthesis workflow for fluorinated coumarin protease probes via Pechmann Condensation.

Step-by-Step Procedure

Phase 1: Pechmann Condensation

-

Reagents: Dissolve 10 mmol of 5-Amino-4-fluoro-2-methylphenol in 15 mL of methanesulfonic acid (or 70% H₂SO₄).

-

Addition: Slowly add 12 mmol of Ethyl Acetoacetate dropwise at 0°C.

-

Reaction: Warm the mixture to room temperature, then heat to 60°C for 4–6 hours. Monitor by TLC (Silica, 50% EtOAc/Hexane).

-

Workup: Pour the reaction mixture into 100 mL of ice water. The product (7-amino-6-fluoro-4,8-dimethylcoumarin) will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

-

Expected Yield: 60–75%.

-

Characterization: Confirm structure via 19F-NMR (distinct signal for aromatic F) and Mass Spec .

-

Phase 2: Peptide Conjugation (Probe Construction)

-

Activation: Dissolve the specific peptide sequence (e.g., Ac-DEVD-OH for Caspase-3) in DMF. Add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 30 min.

-

Coupling: Add the Coumarin Intermediate (from Phase 1) to the activated peptide. Stir for 24 hours at room temperature.

-

Note: The acylation of the amine quenches the fluorescence (PET mechanism).

-

-

Final Purification: Purify the construct via Preparative HPLC (C18 column, Acetonitrile/Water gradient). Lyophilize to a powder.

Protocol B: Synthesis of Fluorinated Xanthene Dyes (Cell Imaging)

While the methyl group blocks standard rhodamine synthesis, this precursor can be converted into a Fluorinated Fluorescein Analog (Pennsylvania Green derivative) via a Sandmeyer reaction, followed by condensation.

Reaction Scheme Data

| Step | Reactant | Reagent | Product | Key Condition |

| 1. Hydrolysis | 5-Amino-4-fluoro-2-methylphenol | NaNO₂, H₂SO₄, then H₂O/Heat | 4-Fluoro-2-methylresorcinol | Sandmeyer Reaction (Diazotization) |

| 2. Condensation | 4-Fluoro-2-methylresorcinol (2 eq) | Phthalic Anhydride (1 eq) | 2,7-Difluoro-4,5-dimethylfluorescein | Methanesulfonic acid, 85°C, 12h |

| 3. Activation | Fluorescein Analog | NHS / EDC | NHS-Ester Probe | For protein labeling |

Application in Live Cell Imaging

-

Stock Solution: Dissolve the dye in anhydrous DMSO to 10 mM.

-

Staining: Dilute to 1–5 µM in HBSS or PBS. Incubate cells for 20–30 minutes at 37°C.

-

Imaging: Excitation at 488 nm (Argon laser). Emission filter 515–530 nm.

-

Observation: The methyl groups facilitate mitochondrial accumulation (cationic forms) or general cytosolic staining (anionic forms), while the fluorine atoms prevent leakage and maintain brightness at acidic pH (e.g., lysosomes).

-

Validation & Quality Control

To ensure scientific integrity, every batch of synthesized probe must undergo the following validation steps:

Spectral Characterization

-

Absorption Max: Measure in PBS (pH 7.4). Expected shift: Fluorination typically causes a ~10 nm hypsochromic (blue) shift compared to non-fluorinated analogs.

-

pKa Determination: Perform a pH titration (pH 4.0 to 9.0) measuring fluorescence intensity.

-

Target: pKa < 6.5 (for Coumarins) or pKa < 5.0 (for Fluoresceins) to ensure pH independence in the cytosol.

-

Photostability Assay

-